3,4-Dichloro-5-(difluoromethoxy)benzaldehyde

Descripción

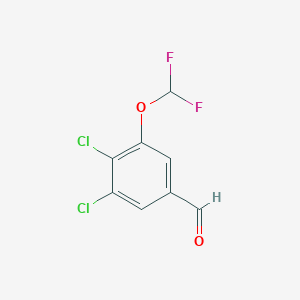

3,4-Dichloro-5-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₇H₃Cl₂F₂O₂ and an estimated molecular weight of 237.0 g/mol. Its structure features chlorine atoms at the 3- and 4-positions and a difluoromethoxy group (-OCHF₂) at the 5-position of the benzaldehyde core. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

3,4-dichloro-5-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)2-6(7(5)10)14-8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVIJMLAABRQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 3,4-dichloro-5-(difluoromethoxy)benzaldehyde generally follows a multi-step synthetic route starting from chlorinated benzaldehyde or related hydroxybenzaldehyde derivatives. The key transformation is the selective installation of the difluoromethoxy group onto the aromatic ring, often achieved via nucleophilic substitution or difluoromethylation reactions under basic conditions.

Preparation via Difluoromethoxylation of Hydroxybenzaldehyde Derivatives

One authoritative approach involves the difluoromethoxylation of 3,4-dihydroxybenzaldehyde or 3,4-dichlorohydroxybenzaldehyde precursors:

-

- Starting material: 3,4-dihydroxybenzaldehyde or 3,4-dichlorohydroxybenzaldehyde

- Difluorochloromethane gas or sodium chlorodifluoroacetate as difluoromethylating agents

- Base: Potassium carbonate or potassium tert-butoxide

- Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically 70–100°C

- Reaction time: Several hours (e.g., 4–16 hours)

- Atmosphere: Inert (nitrogen) to prevent side reactions

Mechanism : The phenolic hydroxyl groups are converted into difluoromethoxy substituents via nucleophilic substitution by difluoromethyl species generated in situ from chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions.

Example :

A procedure reported involves suspending 3,4-dihydroxybenzaldehyde with potassium carbonate and sodium chlorodifluoroacetate in DMF and water, heating at 80–100°C for 4–16 hours, followed by acid-base workup and extraction to isolate the difluoromethoxy-substituted benzaldehyde with yields around 65%.

Chlorination and Difluoromethoxylation Sequence

For the specific compound this compound, chlorination at the 3- and 4-positions can be introduced either before or after difluoromethoxylation depending on the synthetic route:

Starting from 3,4-dichlorobenzaldehyde :

Difluoromethoxylation at the 5-position can be achieved by reaction with difluoromethyl ether or related reagents in the presence of a base such as potassium carbonate under inert atmosphere, typically nitrogen, to avoid side reactions.Alternative route via benzonitrile intermediate :

3,4-Dichloro-5-(difluoromethoxy)benzonitrile is synthesized first by difluoromethylation of 3,4-dichlorobenzonitrile, which can then be converted to the corresponding benzaldehyde by hydrolysis or reduction.

Detailed Experimental Procedure Example

A representative experimental protocol for difluoromethoxylation of hydroxybenzaldehyde derivatives is as follows:

Industrial Considerations

Scale-up : Industrial synthesis often employs continuous flow reactors to enhance safety and reaction control during difluoromethoxylation, especially when handling gaseous reagents like difluorochloromethane.

Purification : Crude products are purified by filtration, solvent extraction, and column chromatography, with attention to removing inorganic salts and unreacted starting materials.

Safety : Reactions are conducted under inert atmospheres to prevent oxidation or side reactions; temperature control is critical to maintain selectivity.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3,4-Dichloro-5-(difluoromethoxy)benzoic acid.

Reduction: 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,4-Dichloro-5-(difluoromethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dichloro groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator lies in its substitution pattern. Below is a comparison with analogous benzaldehyde derivatives:

Table 1: Structural Comparison of Substituted Benzaldehydes

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The chloro and difluoromethoxy substituents reduce aqueous solubility but improve compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Predicted Log P values suggest higher lipophilicity for the target compound compared to methoxy or fluoro analogs .

Actividad Biológica

3,4-Dichloro-5-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F2O2. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H3Cl2F2O2

- Physical State: Colorless to pale yellow liquid with a strong odor

The biological activity of this compound is attributed to its unique structural features:

- Lipophilicity: The difluoromethoxy group enhances the compound's ability to interact with lipid membranes and proteins.

- Reactivity: The dichloro groups can participate in various chemical reactions, influencing the compound's stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) often enhances the antimicrobial efficacy by disrupting microbial cell membranes.

- Enzyme Inhibition:

- Cytotoxicity:

Case Study 1: Antimicrobial Testing

A study conducted on derivatives of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs, indicating enhanced potency due to the difluoromethoxy group.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12 | Effective |

| Non-fluorinated analog | 50 | Less effective |

Case Study 2: ACC Inhibition

In vitro studies demonstrated that this compound effectively inhibited ACC activity in human liver cells. The IC50 value was found to be comparable to known ACC inhibitors.

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 15 | High |

| Control ACC inhibitor | 12 | High |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further pharmaceutical development:

- Drug Design: Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

- Therapeutic Potential: Given its enzyme inhibitory properties and cytotoxic effects on cancer cells, this compound could be developed into a therapeutic agent for metabolic disorders and cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dichloro-5-(difluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and functional group interconversion. A common approach involves reacting 3,5-dichloro-2-(difluoromethoxy)benzaldehyde with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. For example, describes a protocol where thionyl chloride is used to activate the aldehyde group, requiring precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions. Yield optimization studies suggest that excess SOCl₂ (1.5–2.0 equivalents) and extended reaction times (4–6 hours) improve conversion rates to >85% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., difluoromethoxy group at position 5, chloro groups at 3 and 4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 253.98 for C₈H₅Cl₂F₂O₂).

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization). highlights GC-MS as a reliable method for detecting aldehyde byproducts and residual solvents .

Q. What are the key reactivity trends of the aldehyde group in this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition reactions (e.g., formation of Schiff bases with amines) and oxidation to carboxylic acids. However, the electron-withdrawing difluoromethoxy and chloro substituents reduce its electrophilicity compared to unsubstituted benzaldehydes. Kinetic studies () suggest that the difluoromethoxy group stabilizes the intermediate tetrahedral adduct during nucleophilic attacks, slowing reaction rates by ~30% compared to analogs lacking fluorine substituents .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The meta- and para-chloro groups act as directing groups in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT studies) indicates that the difluoromethoxy group’s electron-withdrawing nature lowers the LUMO energy of the aromatic ring, facilitating oxidative addition with Pd(0) catalysts. Comparative data () show that replacing chloro with nitro groups (e.g., in 3,4-Difluoro-5-nitrobenzyl chloride) increases reaction rates by 50% due to stronger electron withdrawal .

| Substituent | Electron Effect | Reaction Rate (Relative) |

|---|---|---|

| –Cl | Moderate EWG | 1.0 (Baseline) |

| –NO₂ | Strong EWG | 1.5 |

| –OCH₃ | EWG/EDG | 0.7 |

Q. What strategies optimize its use as a precursor in bioactive molecule synthesis?

- Methodological Answer : The compound serves as a key intermediate for antimicrobial and anticancer agents. highlights its utility in synthesizing phenylacetonitrile derivatives via Knoevenagel condensation. To enhance bioactivity:

- Steric Shielding : Introduce bulky groups (e.g., cyclopropylmethoxy, ) to protect reactive sites.

- Fluorine Scanning : Replace chloro with fluoro substituents to improve metabolic stability (see for SMILES-based design) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in antimicrobial potency (e.g., MIC values ranging from 2–32 µg/mL) may arise from assay conditions (pH, inoculum size). recommends standardized protocols:

- Use Mueller-Hinton broth for bacterial assays.

- Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves. Replicate studies under anaerobic vs. aerobic conditions to assess oxygen-dependent mechanisms .

Q. What computational tools predict its interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cytochrome P450. ’s comparative table of analogs shows that difluoromethoxy-substituted compounds exhibit stronger hydrogen bonding with active site residues (e.g., Tyr-121 in CYP3A4) compared to trifluoromethoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.